(2S,3R)-2,3-dimethylpentanal
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Overview
Description
syn-2,3-Dimethylpentanal: is an organic compound with the molecular formula C7H14O. It is an aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon chain. This compound is notable for its structural configuration, where two methyl groups are attached to the second and third carbon atoms of the pentanal chain. It is used as an intermediate in various chemical syntheses and has applications in different fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One method involves the condensation of 3-methyl-2-pentanone with alpha-haloacetate under the action of a strong alkali to generate an epoxy carboxylic ester.
Grignard Reaction: Another method uses 3-methyl-2-pentanone as a raw material, which reacts with a Grignard reagent such as chloromethyl methyl ether magnesium bromide.
Industrial Production Methods: The industrial production of syn-2,3-Dimethylpentanal typically follows the synthetic routes mentioned above, with optimizations for yield and purity. The process involves large-scale reactions in controlled environments to ensure consistent quality and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: syn-2,3-Dimethylpentanal can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: 2,3-Dimethylpentanoic acid.
Reduction: 2,3-Dimethylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry:
- Utilized in the production of fragrances and flavoring agents due to its aldehyde group.
Mechanism of Action
The mechanism of action of syn-2,3-Dimethylpentanal involves its reactivity as an aldehyde. The formyl group is highly reactive and can participate in various chemical reactions, such as nucleophilic addition and oxidation. The molecular targets and pathways depend on the specific reactions it undergoes. For instance, in biological systems, it may interact with enzymes and proteins, leading to modifications in their structure and function.
Comparison with Similar Compounds
2,3-Dimethylbutanal: Similar structure but with a shorter carbon chain.
2,3-Dimethylhexanal: Similar structure but with a longer carbon chain.
2,3-Dimethylpentane: A hydrocarbon with a similar carbon skeleton but lacking the aldehyde group.
Uniqueness:
- The presence of the formyl group in syn-2,3-Dimethylpentanal makes it more reactive compared to its hydrocarbon analogs.
- Its specific structural configuration allows for unique reactivity patterns and applications in synthesis.
Properties
CAS No. |
86290-33-7 |
---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(2S,3R)-2,3-dimethylpentanal |
InChI |
InChI=1S/C7H14O/c1-4-6(2)7(3)5-8/h5-7H,4H2,1-3H3/t6-,7-/m1/s1 |
InChI Key |
BOHKXQAJUVXBDQ-RNFRBKRXSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@H](C)C=O |
Canonical SMILES |
CCC(C)C(C)C=O |
Origin of Product |
United States |
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